molecular formula C18H23Cl3NO3P B1668523 benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride CAS No. 149184-22-5

benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride

Cat. No.: B1668523
CAS No.: 149184-22-5
M. Wt: 438.7 g/mol
InChI Key: PXQAIXBYWZBYKJ-LINSIKMZSA-N
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Mechanism of Action

Target of Action

CGP 55845 hydrochloride is a potent and selective antagonist of the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

CGP 55845 hydrochloride prevents agonist binding to the GABA B receptor with a pKi of 8.35 . This means that it binds to the receptor and blocks it, preventing GABA from activating the receptor. This inhibition of GABA and glutamate release is quantified by pEC50 values of 8.08 and 7.85 respectively .

Pharmacokinetics

It is known that the compound is soluble in dmso up to 4387 mg/mL, which corresponds to a molarity of 100 mM with gentle warming . This suggests that the compound may have good bioavailability, as DMSO is often used as a solvent for drugs due to its ability to enhance skin penetration.

Result of Action

The molecular and cellular effects of CGP 55845 hydrochloride’s action include the prevention of GABA B responses to baclofen . It also potentiates the hypoglycemic response to glucose in vitro . This suggests that the compound may have effects on glucose metabolism, possibly through its influence on neuronal activity.

Preparation Methods

The synthesis of CGP 55845 hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Industrial production methods for CGP 55845 hydrochloride are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.

Chemical Reactions Analysis

CGP 55845 hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl moiety, to form different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CGP 55845 hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

CGP 55845 hydrochloride is unique among gamma-aminobutyric acid type B receptor antagonists due to its high potency and selectivity. Similar compounds include:

CGP 55845 hydrochloride stands out due to its higher selectivity and potency, making it a valuable tool in research and drug development.

Biological Activity

Benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid; hydrochloride, commonly referred to as CGP 55845 hydrochloride, is a potent and selective antagonist of the gamma-aminobutyric acid type B (GABAB) receptor. This compound has gained significant attention in neurological research due to its ability to modulate neurotransmitter release, particularly gamma-aminobutyric acid (GABA) and glutamate, which are crucial in various physiological processes.

  • IUPAC Name : Benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid; hydrochloride
  • CAS Number : 149184-22-5
  • Molecular Weight : 438.7 g/mol

CGP 55845 acts primarily as an antagonist at the GABAB receptors, which are G protein-coupled receptors involved in inhibitory neurotransmission in the central nervous system. By inhibiting these receptors, CGP 55845 can affect various neuronal activities, including synaptic transmission and plasticity.

Antitumor Activity

Recent studies have explored the potential antitumor properties of compounds similar to CGP 55845. For instance, derivatives with similar structural features have shown promising results in inhibiting the proliferation of cancer cells. In vitro assays have demonstrated that certain compounds can effectively reduce cell viability in human lung cancer cell lines such as A549 and HCC827 through mechanisms involving DNA binding and inhibition of DNA-dependent enzymes .

Compound Cell Line IC50 (μM) Assay Type
CGP 55845A5496.26 ± 0.332D
CGP 55845HCC82720.46 ± 8.633D

Neuroprotective Effects

The neuroprotective effects of CGP 55845 have been investigated in models of neurodegeneration. By blocking GABAB receptor activity, CGP 55845 may enhance neuronal survival and function under pathological conditions characterized by excessive glutamate release, which is often implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Although primarily studied for its neurological impacts, some derivatives of phosphinic acids have exhibited antimicrobial properties. Research indicates that compounds with similar structures can bind to DNA and inhibit microbial growth through mechanisms that may involve intercalation or minor groove binding .

Case Studies

Properties

IUPAC Name

benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2NO3P.ClH/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14;/h2-9,13,16,21-22H,10-12H2,1H3,(H,23,24);1H/t13-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQAIXBYWZBYKJ-LINSIKMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2=CC=CC=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2=CC=CC=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl3NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149184-22-5
Record name CGP 55845A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149184225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride
Reactant of Route 2
Reactant of Route 2
benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride
Reactant of Route 3
benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride
Reactant of Route 4
Reactant of Route 4
benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride
Reactant of Route 5
benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride
Reactant of Route 6
Reactant of Route 6
benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid;hydrochloride

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